MAO Inactivation Partition Ratio: Cyclobutyl vs. Cyclopropyl
PCBA exhibits a partition ratio of 325:1—meaning 325 substrate molecules are turned over to product for every one enzyme inactivation event—as determined using purified mitochondrial MAO [1]. In contrast, the direct cyclopropyl analog 1-phenylcyclopropylamine (1-PCPA) demonstrates a partition ratio of approximately 7:1 under comparable conditions, where the alternate (non-inactivating) pathway occurs roughly seven times per inactivation event [2]. This ~46-fold difference means 1-PCPA is a far more efficient suicide inactivator, while PCBA functions predominantly as a substrate with incidental inactivation, making PCBA better suited for mechanistic studies requiring sustained substrate turnover with measurable inactivation kinetics.
| Evidence Dimension | MAO inactivation partition ratio (product turnovers per inactivation event) |
|---|---|
| Target Compound Data | 325:1 (325 molecules converted to product per inactivation event) |
| Comparator Or Baseline | 1-Phenylcyclopropylamine (1-PCPA): approximately 7:1 (alternate pathway ~7× more frequent than inactivation) |
| Quantified Difference | Approximately 46-fold higher partition ratio for PCBA vs. 1-PCPA |
| Conditions | Purified mitochondrial MAO from bovine liver; both studies from the same laboratory (Silverman & Zieske, 1985 and 1986) |
Why This Matters
Researchers selecting between cyclobutyl and cyclopropyl MAO inactivators need to match the inactivation efficiency to their experimental design—PCBA for gradual inactivation kinetics studies, 1-PCPA for rapid complete inactivation.
- [1] Silverman, R.B., Zieske, P.A. (1986) 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry, 25(2), 341-346. DOI: 10.1021/bi00350a010. View Source
- [2] Silverman, R.B., Zieske, P.A. (1985) Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128-2138. DOI: 10.1021/bi00330a005. View Source
